2-Oxopiperidine-1-carbonitrile
Description
Contextualization within Heterocyclic Chemistry
2-Oxopiperidine-1-carbonitrile belongs to the family of lactams, which are cyclic amides. wikipedia.org Specifically, it is a δ-lactam, indicating a six-membered ring structure. wikipedia.org The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. ijnrd.orgnih.govnih.govscbt.com The introduction of a carbonyl group at the 2-position to form the 2-oxopiperidine (or δ-valerolactam) core, and further substitution with a carbonitrile group at the nitrogen atom, creates a unique electronic and reactive profile. wikipedia.org This positions this compound as a specialized building block within the broader landscape of nitrogen-containing heterocycles.
Significance of the Piperidine and Nitrile Moiety in Advanced Organic Synthesis
The piperidine moiety is a cornerstone in the design of pharmaceuticals and other functional organic molecules. ijnrd.orgnih.govnih.govresearchgate.net Its three-dimensional structure and ability to engage in various noncovalent interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. researchgate.net Piperidine derivatives are integral to a wide range of applications, from agrochemicals to catalysts. ijnrd.orgscbt.com
The nitrile group (–C≡N) is a versatile functional group in organic synthesis. fiveable.meresearchgate.netlongdom.org Its strong electron-withdrawing nature influences the reactivity of adjacent parts of the molecule. fiveable.me The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a nucleophile or a coordinating atom. researchgate.net This dual reactivity enables nitriles to be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, making them valuable synthetic intermediates. fiveable.meresearchgate.net
The combination of the piperidine lactam and the N-cyano group in this compound results in a molecule with a unique set of properties, offering potential for novel synthetic transformations and applications.
Historical Perspective on N-Cyano Lactams and Related Structures
The study of N-cyano derivatives, including N-cyano lactams, has evolved over time. While early research on lactams, such as the discovery of β-lactams like penicillin, dates back to the early 20th century, the specific investigation of N-cyano substituted lactams is a more recent area of focus. researchgate.netnih.gov The development of methods for the synthesis of N-cyano compounds has been driven by their utility as versatile synthetic intermediates. rsc.org Historically, the synthesis of such compounds often relied on the use of toxic cyanogen (B1215507) halides. rsc.org More recent research has focused on developing safer and more efficient cyanating agents. rsc.org The exploration of the reactivity of N-cyano lactams has been part of a broader effort to understand the chemistry of N-acylcyanamides and related structures, which have shown utility in various synthetic transformations.
Current Research Landscape and Key Challenges in this compound Studies
Current research involving structures related to this compound is multifaceted. One area of interest is their use in radical cascade reactions for the synthesis of complex heterocyclic systems. For instance, N-cyano alkenes have been utilized in the synthesis of trifluoromethylated γ-lactams. nih.govresearchgate.net Copper-catalyzed cascade cyclization/cyanation reactions of N-aryl-4-pentenamides have been developed to construct cyano-substituted γ-lactams. researchgate.net
A notable recent study investigated the use of 3,5-di-tert-butyl-2-oxopiperidine-1-carbonitrile as an N-heterocyclic carbene in the context of nitrogen fixation for ammonia (B1221849) synthesis, highlighting the potential of such compounds in catalysis. ias.ac.inresearchgate.net This research demonstrated that an external electric field could significantly enhance the reaction rate. ias.ac.inresearchgate.net
Despite these advances, key challenges remain in the study of this compound and related N-cyano lactams. These challenges include:
Structure
3D Structure
Properties
CAS No. |
80978-74-1 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-oxopiperidine-1-carbonitrile |
InChI |
InChI=1S/C6H8N2O/c7-5-8-4-2-1-3-6(8)9/h1-4H2 |
InChI Key |
DSHBXTLXUSBWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxopiperidine 1 Carbonitrile and Its Derivatives
Direct Synthesis Strategies of the Parent Compound
The most direct approach to the synthesis of 2-Oxopiperidine-1-carbonitrile involves the N-cyanation of 2-piperidone (B129406). This transformation can be achieved using a cyanating agent such as cyanogen (B1215507) bromide (BrCN). The reaction proceeds by the nucleophilic attack of the nitrogen atom of the lactam on the electrophilic carbon of cyanogen bromide, leading to the formation of the N-cyano derivative and a bromide salt as a byproduct.
While specific detailed protocols for the N-cyanation of 2-piperidone are not extensively reported in readily available literature, the general principle of N-cyanation of secondary amines and other lactams is a well-established transformation in organic synthesis. The reaction conditions would typically involve a suitable base to deprotonate the lactam nitrogen, enhancing its nucleophilicity, and an appropriate solvent.
Cyanogen bromide itself can be prepared by the reaction of sodium cyanide with bromine. orgsyn.org Due to its toxicity, appropriate safety precautions are essential when handling this reagent. orgsyn.org
For illustrative purposes, a general reaction scheme is presented below:
General Scheme for N-cyanation of 2-Piperidone
Approaches to Substituted this compound Analogues
Amide Bond Formation and N-Acylation Approaches
From Amines and Acyl Halides/Isocyanates
The construction of the amide bond is a cornerstone of organic synthesis. In the context of 2-oxopiperidine derivatives, the reaction of amine precursors with acyl halides or isocyanates represents a fundamental approach. This strategy typically involves the acylation of a primary amine with a suitable acyl halide, which can lead to the formation of an amide that subsequently undergoes cyclization.
A related approach involves the use of isocyanates, which are versatile intermediates in the synthesis of urea (B33335) and carbamate (B1207046) moieties. The reaction of an amine with an isocyanate forms a urea linkage. While not a direct route to the lactam ring itself, isocyanates are key precursors. For instance, a one-pot, two-step procedure has been developed for the synthesis of N,N'-disubstituted urea derivatives starting from alkyl halides and amines, proceeding through an isocyanate intermediate generated via a Staudinger–aza-Wittig reaction. beilstein-journals.org This methodology highlights the utility of isocyanates in forming C-N bonds, a critical step in the synthesis of many nitrogen-containing heterocycles.
| Reactant A | Reactant B | Product Type | Key Transformation | Reference |
| Primary/Secondary Amine | Isocyanate | Urea Derivative | C-N Bond Formation | beilstein-journals.orgmdpi.com |
| Alkyl Halide/Amine | CO2, PS-PPh2 | N,N'-disubstituted urea | Staudinger–aza-Wittig | beilstein-journals.org |
| Amino-closo-dodecaborate | Aromatic Isocyanate | Aromatic Urea | Base-mediated reaction | mdpi.com |
Partial Hydrolysis of Nitriles to Amides
The conversion of a nitrile group into an amide is a key transformation that can be employed in the synthesis of lactams. While the complete hydrolysis of nitriles yields carboxylic acids, partial hydrolysis under controlled conditions can selectively produce amides. commonorganicchemistry.comnih.gov This method is particularly relevant when a nitrile group is strategically placed in a molecule that can cyclize upon amide formation.
The challenge in this approach lies in preventing the over-hydrolysis of the resulting amide to the carboxylic acid. commonorganicchemistry.com Mild reaction conditions are often necessary. Chemical methods often involve the use of alkaline hydrogen peroxide or sodium perborate (B1237305) in acetic acid. commonorganicchemistry.comorganic-chemistry.org
Biocatalytic methods offer a highly selective and environmentally benign alternative. nih.gov Enzymes such as nitrilases and nitrile hydratases can convert nitriles to carboxylic acids and amides, respectively. nih.govavcr.cz Nitrile hydratases, in particular, are effective for the selective hydration of nitriles to amides. researchgate.net This enzymatic approach is advantageous due to its high chemoselectivity and mild reaction conditions, which are compatible with various functional groups. nih.gov For instance, the regioselective hydrolysis of dinitriles using nitrilases can yield valuable cyano-carboxylic acids or cyano-amides, which are important building blocks for more complex molecules. avcr.czresearchgate.net
| Method | Reagents/Catalyst | Key Feature | Potential Issue | Reference |
| Alkaline Hydrolysis | NaOH/KOH, mild heat | Simple procedure | Over-hydrolysis to carboxylic acid | commonorganicchemistry.com |
| Peroxide Hydrolysis | Alkaline H2O2, UHP | Mild conditions | commonorganicchemistry.com | |
| Biocatalysis | Nitrile Hydratase/Amidases | High chemo- and regioselectivity | Enzyme availability/stability | nih.govavcr.czresearchgate.net |
Amide Bond Formation via Rearrangement of Nitrile Imines
A novel and less conventional method for amide bond formation involves the rearrangement of nitrile imines. nih.govnih.govresearchgate.net This reaction has been shown to be widely applicable for the synthesis of primary, secondary, and tertiary amides. nih.govnih.govresearchgate.net The process is initiated by the base-induced dehydrohalogenation of a hydrazonyl halide precursor to generate a highly reactive nitrile imine intermediate. nih.gov
In a specific application, nitrile imines bearing a 2-nitrophenyl group at the N-terminus undergo a 1,7-electrocyclization with the ortho-nitro group. nih.gov This is followed by a rearrangement of the resulting seven-membered intermediate, which ultimately leads to the formation of an amide bond. nih.gov This methodology has been successfully applied to the N-acylation of unprotected amino acids, demonstrating its functional group tolerance. nih.govresearchgate.net While its direct application to the synthesis of this compound has not been explicitly detailed, the fundamental ability to form an amide bond through this rearrangement offers a potential, albeit complex, pathway for constructing the lactam ring.
| Precursor | Key Intermediate | Transformation | Scope | Reference |
| N-2-Nitrophenyl hydrazonyl bromides | Nitrile Imine | 1,7-electrocyclization and rearrangement | Primary, secondary, tertiary amides | nih.govnih.govresearchgate.netstrath.ac.uk |
Modification of Existing Piperidine (B6355638)/Lactam Scaffolds
Introduction of N-Cyano Group
A direct route to this compound involves the N-cyanation of the parent lactam, 2-piperidone. This transformation introduces the carbonitrile functionality directly onto the nitrogen atom of the pre-formed heterocyclic ring. Various methods exist for the N-cyanation of secondary amines and amides.
One common method for N-cyanation involves the use of cyanogen bromide (BrCN). However, due to its high toxicity, alternative cyanating agents are often sought. Trichloroacetonitrile has been reported as a reagent for the N-cyanation of amines. semanticscholar.org Another approach is the copper-catalyzed N-cyanation of sulfoximines using AIBN as a cyanide source, which represents a safer and more environmentally benign procedure. semanticscholar.org The cyano group is a versatile functional group that can be converted into other functionalities, making N-cyano lactams valuable synthetic intermediates. researchgate.net
| Reagent | Substrate Type | Conditions | Advantage | Reference |
| Cyanogen Bromide | Secondary Amides/Lactams | Base | Direct cyanation | High toxicity |
| Trichloroacetonitrile | Primary/Secondary Amines | Not specified | Alternative to BrCN | semanticscholar.org |
| AIBN/Copper Catalyst | Sulfoximines | Catalytic | Safer cyanide source | semanticscholar.org |
Introduction of Oxo Group
The synthesis of 2-oxopiperidine derivatives can also be achieved by introducing a carbonyl group at the C2 position of a pre-existing piperidine ring. This oxidation of a cyclic amine to a lactam is a fundamental transformation. Numerous methods have been developed for this purpose, often involving transition metal catalysts or other oxidizing agents.
While specific examples for the direct oxidation of N-cyanopiperidine are not prevalent in the provided context, general methods for the oxidation of N-substituted piperidines to the corresponding lactams are well-established. These reactions are a key aspect of piperidine functionalization. researchgate.net
Derivatization at Ring Carbons
The functionalization of the carbon backbone of the 2-oxopiperidine ring is crucial for generating a diverse range of derivatives with potentially useful properties. researchgate.netnih.gov These modifications can be introduced either during the ring-forming process or by derivatizing the pre-formed lactam.
A powerful strategy for creating substituted 2-piperidinones is through multi-component reactions. For example, a five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate (B1210297) provides a highly diastereoselective synthesis of polysubstituted 2-piperidinones. nih.gov This cascade reaction, proceeding through Knoevenagel condensation, Michael addition, and Mannich reaction sequences, allows for the construction of complex piperidinone structures with multiple stereocenters in a single step. nih.gov
Furthermore, the piperidine ring in various compounds can be substituted at different positions. For instance, studies on piperine (B192125) derivatives have shown that substitutions at the 4-position of the piperidine ring can significantly influence biological activity. acs.orgnih.gov These findings underscore the importance of derivatization at the ring carbons for modulating the properties of piperidine-containing molecules.
| Strategy | Reaction Type | Key Features | Resulting Structure | Reference |
| Multi-component Reaction | Knoevenagel-Michael-Mannich cascade | One-pot, high diastereoselectivity | Polysubstituted 2-piperidinones | nih.gov |
| Functionalization | Substitution at ring carbons | Modulation of properties | Variously substituted piperidines | acs.orgnih.gov |
Stereoselective and Enantioselective Syntheses
The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. Consequently, numerous stereoselective and enantioselective methods have been developed for the synthesis of substituted piperidine derivatives.
One common strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary can be removed.
Asymmetric catalysis is another powerful tool for the enantioselective synthesis of piperidine derivatives. For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines using the MeO-BoQPhos ligand has been shown to produce enantioenriched piperidines with high enantiomeric ratios (up to 93:7 er). nih.gov These chiral piperidines can then be converted into more complex, biologically relevant molecules. nih.gov
Diastereoselective approaches have also been employed, where the stereochemistry of the final product is dependent on the configuration of the starting material. nih.gov For example, the metalation and subsequent reaction with electrophiles of orthogonally protected 2-oxopiperazines can lead to the formation of anti 3,5-disubstituted-oxopiperazines. nih.gov
The stereoselective synthesis of piperidine derivatives fused with other heterocyclic rings has also been achieved. For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols, followed by cyclization with triethylsilane in the presence of anhydrous BiBr₃, yields cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles with high stereoselectivity. researchgate.net
Below is a table summarizing various stereoselective and enantioselective synthetic approaches for piperidine derivatives.
| Method | Catalyst/Reagent | Key Features | Product Type |
| Asymmetric Hydrogenation | Iridium with MeO-BoQPhos ligand | High enantioselectivity (up to 93:7 er) | Enantioenriched 2-alkyl-piperidines |
| Diastereoselective Elaboration | Metalation and reaction with electrophiles | Formation of anti 3,5-disubstituted products | Orthogonally protected 2-oxopiperazines |
| Diastereoselective Cyclization | Triethylsilane and anhydrous BiBr₃ | High stereoselectivity for cis-isomers | N-Boc piperidine derivatives fused with oxygen heterocycles |
| Chiral Auxiliary-Mediated Synthesis | Chiral auxiliaries (e.g., 8-phenylmenthol) | Control of stereochemical outcome | Various chiral piperidine derivatives |
Chiral Pool and Biocatalytic Approaches
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars, that can be used as starting materials for the synthesis of complex chiral molecules. nih.govbaranlab.org This approach leverages the inherent chirality of these natural building blocks to introduce stereocenters into the target molecule. For instance, natural amino acids are frequently used as starting materials for the stereoselective synthesis of polysubstituted piperazines and oxopiperazines. nih.gov The synthesis of the marine alkaloid epi-leptosphaerin has been achieved from a chitin-derived chiral pool synthon, demonstrating a Haber-independent approach to enantiopure nitrogenous fine chemicals. rsc.org
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.netrsc.org Enzymes can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
A notable example is the use of a recombinant ketoreductase (KRED) to reduce N-Boc-piperidin-3-one to optically pure (S)-N-Boc-3-hydroxypiperidine, a key synthon for pharmaceutical intermediates. researchgate.net This biocatalytic process has been optimized for commercial potential, achieving high substrate concentrations and excellent enantiomeric excess (>99% ee) with low enzyme loading. researchgate.net
Furthermore, hybrid bio-organocatalytic cascades have been developed for the synthesis of 2-substituted piperidines. nih.gov In one such approach, a transaminase is used to generate a key reactive intermediate for a subsequent complexity-building Mannich reaction. nih.gov This combination of biocatalysis and organocatalysis provides a powerful strategy for the efficient synthesis of chiral piperidine alkaloids. nih.gov
The following table highlights key aspects of chiral pool and biocatalytic approaches in the synthesis of piperidine derivatives.
| Approach | Key Reagent/Catalyst | Starting Material Example | Product Example | Key Advantages |
| Chiral Pool Synthesis | Natural amino acids | L-proline | Polysubstituted oxopiperazines | Readily available, inexpensive chiral starting materials |
| Biocatalytic Reduction | Recombinant ketoreductase (KRED) | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | High enantioselectivity, mild reaction conditions, green process |
| Hybrid Bio-organocatalysis | Transaminase and organocatalyst | Not specified | 2-substituted piperidines | Combines the selectivity of biocatalysis with the versatility of organocatalysis |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion, incorporating the majority of the atoms from the reactants. rug.nlbeilstein-journals.orge-bookshelf.de MCRs are highly atom-economical and efficient, allowing for the rapid generation of molecular diversity from simple starting materials. beilstein-journals.orgtaylorfrancis.com
Several MCRs have been employed for the synthesis of functionalized piperidine scaffolds. For example, a one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters in the presence of an aqua-compatible ZrOCl₂·8H₂O catalyst can be used to synthesize functionalized piperidines. taylorfrancis.com
The Ugi reaction is a versatile four-component reaction (4CR) that has been extensively used in the synthesis of complex heterocyclic compounds. rug.nl The combination of the Ugi reaction with other transformations, such as the Dieckmann, Robinson-Gabriel, or Buchwald-Hartwig reactions, allows for the construction of a wide variety of scaffolds. beilstein-journals.org For instance, a Ugi 4CR followed by a deprotection/cyclization (UDC) strategy has been used to synthesize 1,5-benzodiazepines. beilstein-journals.org
The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid, has also been utilized in the synthesis of piperidine-containing molecules, such as the racemic form of the drug clopidogrel. nih.gov
Other notable MCRs for piperidine synthesis include the Strecker, Bucherer-Bergs, Mannich, Povarov, and Doebner reactions. nih.gov The Hantzsch reaction, for example, has been used to prepare a new family of 1,4-dihydropyridines. beilstein-journals.org
The table below provides examples of MCRs used in the synthesis of piperidine derivatives.
| Reaction Name | Number of Components | Reactants | Catalyst/Conditions | Product Scaffold |
| Three-component reaction | 3 | Aromatic aldehydes, amines, acetoacetic esters | ZrOCl₂·8H₂O, ethanol, reflux | Functionalized piperidines |
| Ugi reaction | 4 | Amine, carbonyl compound, isocyanide, carboxylic acid | Various | Diverse heterocyclic scaffolds |
| Petasis reaction | 3 | Amine, carbonyl compound, boronic acid | Not specified | Piperidine derivatives |
| Hantzsch reaction | 4 | Aldehyde, two equivalents of a β-ketoester, ammonia (B1221849) or an amine | Not specified | 1,4-dihydropyridines |
Catalytic Methodologies in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient, selective, and sustainable chemical transformations. mdpi.com Various catalytic methodologies, including transition metal catalysis, organocatalysis, and external field catalysis, have been applied to the synthesis of this compound and its derivatives.
Transition Metal Catalysis (e.g., Rhodium, Ruthenium, Iridium, Copper, Palladium)
Transition metal catalysts are widely used in organic synthesis due to their ability to activate a broad range of functional groups and facilitate the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, Hiyama, and Sonogashira reactions, are powerful tools for the construction of complex molecular architectures. mdpi.com For example, a Suzuki coupling reaction catalyzed by PdCl₂(dppf) was a key step in the total synthesis of the marine polyketide (-)-Dictyostatin. mdpi.com Palladium catalysts have also been used in the debenzylation step of the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. researchgate.net
Rhodium catalysts, such as rhodium(I) with a ferrocene (B1249389) ligand, have been employed in the stereoselective hydrogenation of unsaturated substituted piperidinones. nih.gov
Iridium catalysts have been utilized in hydrogen borrowing [5+1] annulation methods to form substituted piperidines stereoselectively. nih.gov This method involves two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov
Ruthenium catalysts, such as the Grubbs catalysts, are known for their application in olefin metathesis reactions, which can be used to construct cyclic structures. mdpi.com
The following table summarizes some applications of transition metal catalysis in the synthesis of piperidine derivatives.
| Transition Metal | Catalyst Example | Reaction Type | Application |
| Palladium | PdCl₂(dppf) | Suzuki cross-coupling | Synthesis of (-)-Dictyostatin |
| Palladium | Pd/C | Debenzylation | Synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate |
| Rhodium | Rhodium(I) with ferrocene ligand | Stereoselective hydrogenation | Synthesis of cis-configured 2,4-disubstituted 1-alkylpiperidines |
| Iridium | Iridium(III) complex | Hydrogen borrowing [5+1] annulation | Stereoselective synthesis of substituted piperidines |
| Ruthenium | Grubbs catalyst | Olefin metathesis | Construction of cyclic structures |
Organocatalysis
Organocatalysis is a branch of catalysis that utilizes small, chiral organic molecules to accelerate chemical reactions. mdpi.com This field has grown rapidly in recent decades, offering a complementary approach to metal-based catalysis. mdpi.com Organocatalysts are generally non-toxic, readily available, and stable to air and moisture. mdpi.com
Organocatalytic methods have been successfully applied to the synthesis of piperidine derivatives. For example, a biomimetic, organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids, such as pelletierine, has been developed, achieving high enantiomeric excess (up to 97% ee). nih.gov
Guanidines are a class of strong Brønsted base organocatalysts that have found widespread use in asymmetric synthesis. researchgate.net They can activate substrates through proton transfer, forming a complex between the guanidinium (B1211019) cation and the substrate. researchgate.net
The Strecker reaction, which is used to synthesize α-aminonitriles, can be catalyzed by organocatalysts. mdpi.com For instance, a recyclable chiral amide-based organocatalyst has been developed for the asymmetric Strecker reaction. mdpi.com
The table below provides examples of organocatalytic approaches in piperidine synthesis.
| Organocatalyst Type | Catalyst Example | Reaction Type | Product Type |
| Proline-based | Not specified | Asymmetric synthesis | 2-substituted piperidine-type alkaloids |
| Guanidine | Not specified | Brønsted base catalysis | Various chiral compounds |
| Chiral amide | Not specified | Asymmetric Strecker reaction | α-aminonitriles |
External Field Catalysis (e.g., External Electric Field)
External field catalysis is an emerging area of research that utilizes external stimuli, such as electric fields, to influence the rate and selectivity of chemical reactions. escholarship.orgnih.govresearchgate.net An external electric field (EEF) can alter the energy landscape of a reaction by stabilizing or destabilizing transition states and intermediates. escholarship.org
Judiciously applied oriented external electric fields (OEEFs) have been shown to exert catalytic effects on the kinetics and thermodynamics of chemical reactions. nih.gov For example, OEEFs can control the rate of oxidative addition between palladium catalysts and alkyl/aryl electrophiles. nih.gov At a certain critical field strength, a mechanistic crossover from a concerted to a dissociative SNAr type of reactivity has been observed for aryl electrophiles. nih.gov
The application of a strong electric field (~10⁹ V/m) has been shown to catalyze Diels-Alder reactions by decreasing the potential energy of a key intermediate, thereby enhancing its stability. nih.gov This has led to the observation of stepwise reaction pathways that were not previously seen experimentally. nih.gov
While the direct application of external electric fields in the synthesis of this compound has not been extensively reported, the principles of external field catalysis suggest that it could be a powerful tool for controlling the reactivity and selectivity of such syntheses in the future. The use of salt additives has been proposed as an experimentally viable strategy to mimic the effects of external electric fields in cross-coupling reactions. nih.gov
The following table outlines the potential of external field catalysis.
| External Field | Mechanism of Action | Potential Application | Challenges |
| Oriented External Electric Field (OEEF) | Stabilization/destabilization of transition states and intermediates | Control of reaction rate and selectivity in piperidine synthesis | Precise control of field orientation and magnitude |
| Strong Electric Field | Lowering the potential energy of intermediates | Catalysis of cycloaddition reactions for piperidine ring formation | High field strengths required, potential for dielectric breakdown |
Green Chemistry Approaches and Sustainable Synthetic Routes
The growing emphasis on environmental stewardship within the chemical industry has propelled the development of green and sustainable synthetic methodologies. These approaches aim to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, lowering energy consumption, and utilizing renewable resources. In the context of synthesizing this compound and its derivatives, green chemistry offers innovative routes that enhance efficiency and safety compared to traditional methods. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of solvent-free reaction conditions, and the exploration of biocatalytic transformations.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages such as dramatically reduced reaction times, improved product yields, and enhanced purity. mdpi.comnih.gov This technique utilizes microwave energy to heat reaction mixtures directly and efficiently, leading to rapid temperature increases and accelerated reaction rates. nih.gov
In the synthesis of lactam derivatives, microwave irradiation has been successfully employed to drive various chemical transformations. For instance, the synthesis of 2-piperidone and 2-pyrrolidone-morphinanes has been achieved with reduced reaction times and minimized product degradation compared to conventional heating. tugab.bg Research into the synthesis of 1-methyl-2-oxopiperidine-3-carbonitrile, a derivative of the target compound, highlights a solvent-free, microwave-assisted condensation of 1-methyl-2-piperidinone with aldehydes and potassium cyanide on an alumina (B75360) support. This method achieved a 70% yield in just 10 minutes, effectively eliminating the need for volatile organic solvents. evitachem.com
Furthermore, microwave assistance has been beneficial in the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions, using ceric ammonium nitrate (B79036) as a catalyst. mdpi.com This approach is relevant as it showcases a green method for forming the amide bond, which is the core structure of the 2-oxopiperidine ring. The application of microwaves in the cyanation of aryl halides has also been documented, demonstrating the potential for this technology in introducing the nitrile group under controlled and efficient conditions. smolecule.com
Ultrasound-Assisted Synthesis (Sonochemistry)
The utility of ultrasonication has been demonstrated in the synthesis of N-substituted 2-pyridone derivatives, which are structurally analogous to 2-oxopiperidine compounds. In one study, the cyclization of N-cyanoacetamide derivatives to form N-substituted 3-cyano-2-pyridones was significantly more efficient using ultrasound compared to conventional heating, resulting in higher yields and purities in a fraction of the time. nih.govacs.org This suggests the potential applicability of sonochemistry for the efficient synthesis of the 2-oxopiperidine ring system.
Moreover, ultrasound has been effectively used to promote N-cyanoacylation reactions, which are directly relevant to the synthesis of the target molecule. nih.govacs.org The use of ultrasound in multicomponent reactions to build complex heterocyclic structures, such as 4H-pyrans, in aqueous media further underscores its potential as a green synthetic tool. rsc.org
Biocatalysis and Other Green Routes
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions, typically in aqueous media. While specific biocatalytic routes for the direct N-cyanation of 2-piperidone are not yet established, enzymes offer a green pathway for producing key precursors. For example, ketoreductases (KREDs) have been used for the asymmetric reduction of N-Boc-piperidin-3-one to furnish chiral (S)-N-Boc-3-hydroxypiperidine, a valuable synthetic intermediate, with high enantiomeric excess. smolecule.com The broader field of biocatalysis is continuously expanding, with engineered enzymes capable of performing a wide range of chemical reactions, including C-N bond formation, which could be harnessed in the future for lactam functionalization. chemistryworld.comresearchgate.net
Solvent-free synthesis, or mechanochemistry, is another sustainable approach that avoids the use of volatile organic compounds. For instance, the reaction of piperidine-2-carbonitrile with oxalic acid dihydrate has been successfully carried out in a ball mill, yielding the product in 78% yield without any solvent. smolecule.com This method is highly atom-economical and significantly reduces waste.
The use of non-toxic, readily available cyanating agents is also a key aspect of sustainable synthesis. Research has shown the utility of potassium ferrocyanide (K₄[Fe(CN)₆]) as a low-toxicity cyanide source in nickel-catalyzed cyanation reactions, offering a safer alternative to highly toxic reagents like cyanogen bromide or zinc cyanide. nih.gov
The following table summarizes representative findings in the green synthesis of 2-oxopiperidine derivatives and related compounds.
| Green Method | Substrate/Reactants | Catalyst/Reagents | Conditions | Product | Yield (%) | Time |
| Microwave | 1-Methyl-2-piperidinone, Aldehydes | KCN / Alumina | Solvent-free, MW Irradiation | 1-Methyl-2-oxopiperidine-3-carbonitrile derivative | 70 | 10 min |
| Ultrasound | N-Cyanoacetamide derivative, Acetylacetone | Triethylamine, Ethanol | Ultrasonic Irradiation | N-Substituted 3-cyano-2-pyridone | >90 | 25-40 min |
| Mechanochemistry | Piperidine-2-carbonitrile, Oxalic acid dihydrate | None | Ball mill, Solvent-free | (2R)-piperidine-2-carbonitrile; oxalic acid | 78 | N/A |
| Biocatalysis | N-Boc-piperidin-3-one | Ketoreductase (KRED) | Aqueous buffer | (S)-N-Boc-3-hydroxypiperidine | >99 | N/A |
Reactivity and Reaction Mechanisms of 2 Oxopiperidine 1 Carbonitrile
Nucleophilic and Electrophilic Reactivity Profiles
2-Oxopiperidine-1-carbonitrile possesses two primary electrophilic sites: the carbon atom of the nitrile group and the carbonyl carbon of the lactam ring. The nitrile carbon is inherently electrophilic due to the significant electronegativity of the nitrogen atom, a characteristic that can be depicted through resonance structures placing a partial positive charge on the carbon. libretexts.org This electrophilicity is further amplified by the strongly electron-withdrawing N-cyano group, which enhances the carbon atom's susceptibility to nucleophilic attack. nih.gov In related piperidine (B6355638) structures, the lowest unoccupied molecular orbital (LUMO), which indicates the most likely site for nucleophilic attack, is often localized on the nitrile carbon. smolecule.com
Hydrolysis and Amide Formation Mechanisms
The hydrolysis of this compound under aqueous acidic or basic conditions can lead to the cleavage of both the N-cyano group and the internal amide bond of the lactam ring. The complete hydrolysis ultimately yields 5-aminopentanoic acid. The process involves sequential reactions, starting with the transformation of the nitrile group, followed by the ring-opening of the lactam.
The formation of an amide from the nitrile moiety is a key step, occurring via hydration (detailed in section 3.3.1). Once the N-cyano group is hydrolyzed or cleaved, the resulting δ-valerolactam (2-oxopiperidine) is susceptible to further hydrolysis. The mechanisms for this lactam ring-opening are well-established for cyclic amides. libretexts.orgopenstax.org
Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the lactam's carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. openstax.orglibretexts.org A subsequent proton transfer and elimination of the amino group as a leaving group results in the cleavage of the C-N bond and the opening of the ring. libretexts.orgopenstax.org
Transformations Involving the Nitrile Moiety
The nitrile group is a versatile functional group that dictates a significant portion of the molecule's reactivity. nih.gov
Hydration Reactions (e.g., Nitrile Hydratase Mimics)
The hydration of the nitrile group in this compound provides an atom-efficient pathway to the corresponding N-carboxamide derivative. This transformation involves the formal addition of a water molecule across the carbon-nitrogen triple bond and can be achieved under various catalytic conditions. researchgate.netorganic-chemistry.org
The reaction proceeds via nucleophilic addition of water to the electrophilic nitrile carbon. libretexts.orgresearchgate.net This process can be catalyzed by acids, bases, or transition metals. For instance, ruthenium-based pincer complexes have been shown to catalyze the hydration of a wide range of nitriles to their corresponding amides under mild, additive-free conditions. researchgate.net The proposed mechanism involves a metal-ligand cooperative binding of the nitrile, which activates it towards nucleophilic attack. researchgate.net Similarly, heterogeneous catalysts like cerium(IV) oxide (CeO₂) are effective for nitrile hydration in water. rsc.org The mechanism on the CeO₂ surface is believed to involve the dissociation of water at an active site, generating a surface hydroxide (B78521) species that then attacks the nitrile carbon. rsc.org
| Reaction Type | Reagents/Catalyst | Product | Mechanism Highlight |
| Hydration | H₂O, Acid or Base Catalyst | 2-Oxopiperidine-1-carboxamide | Nucleophilic addition of water/hydroxide to nitrile carbon. libretexts.org |
| Hydration | H₂O, Ruthenium Pincer Complex | 2-Oxopiperidine-1-carboxamide | Metal-ligand cooperative binding and activation of the nitrile. researchgate.net |
| Hydration | H₂O, CeO₂ | 2-Oxopiperidine-1-carboxamide | Addition of surface hydroxide species to the nitrile carbon. rsc.org |
Reduction Pathways
The nitrile moiety can be readily reduced to a primary amine, yielding (2-oxopiperidin-1-yl)methanamine. This transformation is a valuable synthetic method for producing primary amines from nitriles. smolecule.comlibretexts.org Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. libretexts.orglibretexts.org
The reduction mechanism involves two consecutive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org
The first hydride addition breaks the pi bond of the nitrile, forming an intermediate imine anion. This anion is stabilized through complexation with the aluminum species. libretexts.org
The resulting imine-aluminum complex retains an electrophilic carbon and undergoes a second hydride addition, leading to the formation of a dianion intermediate. libretexts.orglibretexts.org
Finally, an aqueous workup protonates the dianion to furnish the primary amine product. libretexts.org
| Reaction Type | Reagent | Intermediate | Final Product |
| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion, Dianion | (2-Oxopiperidin-1-yl)methanamine |
Cycloaddition Reactions (e.g., [2+2] cycloadditions, 1,3-dipolar cycloadditions)
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form heterocyclic systems. wikipedia.org In these reactions, the nitrile typically acts as the 2π electron component (the dienophile or dipolarophile). The presence of the electron-withdrawing N-acyl group on the piperidone ring enhances the reactivity of the nitrile moiety in these transformations. mdpi.com
[2+2] Cycloadditions : These reactions involve the combination of two two-electron components to form a four-membered ring. libretexts.org Photochemical [2+2] cycloadditions between a nitrile and an alkene, for example, can be utilized to synthesize strained, four-membered heterocyclic structures. libretexts.orgru.nl
1,3-Dipolar Cycloadditions : This class of reaction, formally a [4π + 2π] cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (the nitrile) to generate a five-membered heterocycle. wikipedia.orglibretexts.org Common 1,3-dipoles that react with nitriles include azides (forming tetrazoles), nitrile oxides (forming oxadiazoles), and nitrones.
Transformations Involving the Lactam Moiety
The lactam ring of this compound is a cyclic amide and undergoes reactions characteristic of this functional group, primarily hydrolysis and reduction. libretexts.orglibretexts.org
Ring-Opening Reactions
Ring-opening reactions of piperidine derivatives are significant in synthetic chemistry for accessing linear compounds with diverse functionalities. While specific studies detailing the ring-opening of this compound are not extensively documented in the provided results, the general reactivity of related lactam structures suggests that this compound could undergo cleavage of the amide bond under strong acidic or basic conditions.
For instance, the ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides is a well-established method for producing polyesters. mdpi.comnih.gov This process involves the opening of the cyclic anhydride (B1165640) ring, which, while not a direct analogue, demonstrates the principle of ring-opening in cyclic carbonyl compounds. Similarly, studies on other functionalized piperidines have shown ring-opening via C-N bond cleavage under specific conditions. chemrxiv.org
Rearrangement Processes
Rearrangement reactions offer pathways to structurally diverse molecules from a common precursor. In the context of piperidine-containing structures, rearrangements can lead to changes in ring size or the formation of new heterocyclic systems. For example, the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids leads to the formation of 2'-oxopiperidine-containing β-amino acids. nih.gov This process involves the breakdown of an amide bond and the formation of a new bond to create the six-membered piperidine ring, a transformation that can occur at room temperature. nih.gov
Furthermore, cyanide-catalyzed rearrangements have been observed in related cyclic α-hydroxy-β-oxoesters, leading to the formation of δ-valerolactone derivatives. acs.org This type of reaction highlights the potential for the nitrile group in this compound to participate in or influence rearrangement processes.
Functionalization at Alpha-Carbons to Carbonyl (e.g., Enolate Chemistry, Umpolung)
The carbon atom alpha to the carbonyl group in this compound is activated and susceptible to a variety of functionalization reactions.
Enolate Chemistry:
The α-hydrogens of carbonyl compounds are acidic and can be removed by a base to form an enolate. libretexts.org Enolates are versatile nucleophiles that can react with a range of electrophiles. masterorganicchemistry.com The formation of an enolate from this compound would allow for reactions such as alkylation, halogenation, and aldol-type condensations at the α-position. libretexts.orgmasterorganicchemistry.com The choice of base and reaction conditions can control the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic product. wikipedia.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to generate enolates quantitatively in a non-hydroxylic solvent. libretexts.org
Umpolung (Reversal of Polarity):
Umpolung, or polarity inversion, is a synthetic strategy that reverses the normal reactivity of a functional group. wikipedia.org In the context of carbonyl compounds, the α-carbon is typically nucleophilic (via the enolate). Umpolung strategies aim to make this position electrophilic. arkat-usa.org This can be achieved by converting the carbonyl group into a derivative that facilitates the generation of an acyl anion equivalent. nih.gov For example, dithianes derived from aldehydes can be deprotonated to form a nucleophilic acyl anion equivalent. wikipedia.org While direct umpolung of the α-carbon of this compound is not explicitly described, the principles of umpolung could be applied to achieve non-traditional bond formations at this position. arkat-usa.org
Bond Cleavage Studies (C-C and C-N)
The cleavage of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds within the this compound framework can lead to significant structural modifications and the formation of new products.
C-C Bond Cleavage:
While specific studies on the C-C bond cleavage of this compound are limited in the provided search results, related research on other complex molecules demonstrates that such cleavages can be induced under specific enzymatic or chemical conditions. For instance, an unprecedented C(sp3)-C(sp3) bond cleavage reaction is observed during the biosynthesis of phosphinothricin (B1261767) tripeptide, catalyzed by a non-heme iron(II)-dependent dioxygenase. nih.gov
C-N Bond Cleavage:
The amide bond within the piperidine ring is a key functional group. Cleavage of this C-N bond would result in a ring-opened product. This is a fundamental reaction in peptide and protein chemistry and can be achieved under harsh acidic or basic conditions. In a different context, the cleavage of intra-annular C-N bonds in N-alkyl 4-oxopiperidinium salts has been reported to occur under metal- and oxidant-free conditions, providing access to unsymmetrical tertiary sulfonamides. researchgate.net Additionally, C-N bond activation has been explored as a strategy for using alkyl amines as alkylating agents. researchgate.net
Influence of Substituents on Reactivity and Selectivity
The presence of substituents on the piperidine ring of this compound can significantly influence its reactivity and the selectivity of its reactions.
Substituents can exert both steric and electronic effects. For example, in the electrochemical α-cyanation of secondary piperidines, steric accessibility plays a crucial role in determining the regioselectivity of the reaction. nih.gov Cyanation tends to occur at the less hindered position, even if it is not the thermodynamically favored site. nih.gov
The electronic nature of substituents can also affect reactivity. Electron-withdrawing groups can increase the acidity of α-hydrogens, facilitating enolate formation. Conversely, electron-donating groups may decrease the acidity. The reactivity of various functional groups on a molecule with reagents like ozone can vary significantly depending on the pH and the presence of neighboring substituents. nih.govacs.org For instance, the pKa of phenols or amines can be shifted by adjacent functional groups, which in turn affects their reactivity. nih.govacs.org
Spectroscopic and Advanced Characterization of 2 Oxopiperidine 1 Carbonitrile Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural determination of 2-Oxopiperidine-1-carbonitrile, offering detailed insights into its carbon-hydrogen framework. The analysis is based on predictive data derived from the well-characterized spectrum of the parent compound, 2-piperidone (B129406) (δ-valerolactam), and established principles of NMR spectroscopy. The N-cyano group, being electron-withdrawing, is expected to exert a significant influence on the chemical shifts of nearby nuclei, particularly those at the C6 position.
The ¹H NMR spectrum of this compound is predicted to display four distinct signals corresponding to the four sets of methylene (B1212753) protons in different chemical environments. The protons on C6, adjacent to the nitrogen atom bearing the electron-withdrawing cyano group, are expected to be the most deshielded and thus appear furthest downfield. The protons on C3, adjacent to the carbonyl group, would also be shifted downfield. The protons at C4 and C5 are expected to resonate at higher fields, typical of aliphatic methylene groups. Each signal would likely appear as a complex multiplet or a triplet due to spin-spin coupling with adjacent non-equivalent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C6-H₂ | 3.5 - 3.8 | Triplet (t) |
| C3-H₂ | 2.4 - 2.6 | Triplet (t) |
| C4-H₂ / C5-H₂ | 1.8 - 2.0 | Multiplet (m) |
Carbon-13 NMR (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals, corresponding to the five carbons of the piperidine (B6355638) ring and the single carbon of the nitrile group. The carbonyl carbon (C2) is expected at the lowest field, typical for amide carbonyls. The nitrile carbon signal is anticipated in its characteristic region around 115-120 ppm. The methylene carbon adjacent to the nitrogen (C6) would be deshielded compared to its position in 2-piperidone due to the attached cyano group. The remaining methylene carbons (C3, C4, C5) would appear at higher fields. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 170 - 173 |
| C≡N | 115 - 120 |
| C6 | 45 - 49 |
| C3 | 30 - 33 |
| C5 | 22 - 25 |
| C4 | 20 - 23 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY for Stereochemical Assignment)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. It would be expected to show cross-peaks connecting the protons on C6 with those on C5, C5 with C4, and C4 with C3, thereby confirming the sequential connectivity of the methylene groups within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the definitive assignment of the ¹³C signals for C3, C4, C5, and C6 based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons. Key expected correlations for this compound would include cross-peaks between the C6 protons and both the C2 carbonyl carbon and the nitrile carbon. This latter correlation would be definitive proof of the N-cyano structure. Additionally, correlations from the C3 protons to the C2 carbonyl carbon would further solidify the assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information on the spatial proximity of protons. For this molecule, it would be useful in confirming the chair-like conformation of the six-membered ring by observing through-space interactions, such as those between axial protons on the same side of the ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides direct information about the functional groups present in this compound by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is dominated by absorptions from its two primary functional groups. A strong absorption band is expected for the amide carbonyl (C=O) stretching vibration, typically found in six-membered lactams around 1650-1680 cm⁻¹. The most distinctive feature would be the sharp, medium-intensity absorption corresponding to the nitrile (C≡N) stretch. For N-cyano compounds, this vibration typically occurs in the 2220–2245 cm⁻¹ range. nih.gov Additionally, C-H stretching vibrations from the multiple methylene groups would be observed just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR. The nitrile group's C≡N stretching vibration is known to produce a strong and sharp signal in Raman spectra, making it an excellent diagnostic peak in the 2100-2300 cm⁻¹ region. researchgate.netmorressier.com The symmetric nature of the C≡N triple bond stretch often results in a more intense Raman signal compared to its IR absorption. The carbonyl C=O stretch would also be Raman active, though typically less intense than in the IR spectrum. The spectrum would also feature a series of bands corresponding to C-C bond stretches and CH₂ bending and rocking modes, which characterize the saturated ring system.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
| Amide Carbonyl | C=O Stretch | 1650 - 1680 (Strong) | 1650 - 1680 (Medium) |
| Nitrile | C≡N Stretch | 2220 - 2245 (Medium, Sharp) | 2220 - 2245 (Strong, Sharp) |
| Methylene | C-H Stretch | 2850 - 2960 (Medium-Strong) | 2850 - 2960 (Strong) |
Consequently, it is not possible to generate the detailed, data-driven article as per the provided outline and instructions, which require specific research findings, data tables, and in-depth analysis of molecular formula, fragmentation, crystal packing, and conformation for this exact compound.
To fulfill the user's request for an article on a related topic with available data would require a different subject compound. Without specific data for this compound, any attempt to create the requested content would result in fabrication of data, which is contrary to the principles of scientific accuracy.
Electronic Spectroscopy (UV-Vis) and Chiroptical Techniques
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the cyclic amide (lactam) group. The parent compound, 2-piperidinone (δ-valerolactam), exhibits a UV absorption spectrum in the range of 220–235 nm. nist.gov This absorption is attributed to the n → π* electronic transition of the carbonyl group within the amide linkage. The introduction of the electron-withdrawing carbonitrile group on the nitrogen atom is expected to slightly modify the electronic environment of the amide chromophore, potentially causing a small shift in the absorption maximum (λmax). UV-Vis spectroscopy is a valuable tool for investigating the formation of complexes, as the creation of new species can lead to noticeable changes in the absorption spectrum. nih.gov
Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for analyzing chiral molecules. slideshare.net These methods measure the differential interaction of a molecule with left and right circularly polarized light. slideshare.net Since this compound is an achiral molecule, it will not exhibit a CD spectrum or optical rotation. However, if a stereocenter were introduced into the piperidine ring, these techniques would be indispensable for determining the absolute configuration and studying conformational properties of the resulting enantiomers. rsc.org
| Technique | Expected Observation for this compound | Structural Information Provided |
|---|---|---|
| UV-Vis Spectroscopy | Absorption maximum (λmax) near 220-235 nm | Presence of the amide (lactam) chromophore |
| Circular Dichroism (CD) | No signal | Confirms the achiral nature of the molecule |
Advanced Spectroscopic Methods (e.g., EPR, Magnetic Circular Dichroism for Metal Complexes/Intermediates)
Advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) are specifically designed for the study of paramagnetic species, which contain one or more unpaired electrons. unibo.itnih.gov
Electron Paramagnetic Resonance (EPR): Also known as Electron Spin Resonance (ESR), this technique detects the absorption of microwave radiation by an unpaired electron in a magnetic field. unibo.itbruker.com The ground state of this compound is diamagnetic (no unpaired electrons), and therefore, it is EPR-silent. However, EPR spectroscopy would be a critical tool for studying radical intermediates that could be formed from this compound during chemical reactions. researchgate.netresearchgate.net For instance, if this compound were involved in a reaction generating a nitrogen- or carbon-centered radical, EPR could identify the radical, provide information about its electronic structure, and be used to study its kinetics. researchgate.net
Magnetic Circular Dichroism (MCD): MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a strong magnetic field. It is a powerful method for probing the electronic structure of paramagnetic systems, including metal complexes. nih.govrsc.org Like EPR, MCD is not applicable to the diamagnetic this compound molecule itself. Its utility would arise if the compound were used as a ligand to form a complex with a paramagnetic transition metal ion (e.g., Cu(II), Fe(III)). oup.com In such a scenario, MCD spectra would provide detailed insights into the d-orbital energies, the geometry of the coordination environment, and the spin state of the metal center. nih.govrsc.org
Chromatographic Purification Techniques (e.g., HPLC, GC)
Chromatographic methods are fundamental for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for compounds of this class.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and purifying compounds from a mixture. For piperidine and piperidone derivatives, reversed-phase HPLC (RP-HPLC) is frequently used. wiley-vch.de This method typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. wiley-vch.de The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase for a compound like this compound would consist of a mixture of water and an organic solvent like acetonitrile, often with a small amount of an acid (e.g., trifluoroacetic acid, TFA) to improve peak shape. wiley-vch.de Detection is commonly achieved using a UV detector set at a wavelength corresponding to the analyte's absorption maximum.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, with its relatively low molecular weight, is amenable to GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For analysis, the compound is vaporized and carried by an inert gas through a column, which can be packed with various materials to achieve separation. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification, as the mass spectrum provides a molecular fingerprint of the eluted compound. jfda-online.comresearchgate.net In some cases, chemical derivatization may be employed to increase the volatility or improve the chromatographic properties of an analyte before GC analysis. jfda-online.com
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Reference Example |
|---|---|---|---|---|
| RP-HPLC | C18 (5 µm, 4.6 x 250 mm) | Water (0.1% TFA) / Acetonitrile (0.08% TFA) gradient | UV (214 nm, 254 nm) | Analysis of oligopiperidines wiley-vch.de |
| GC-MS | DB-5MS (30 m x 0.25 mm) | Helium | Mass Spectrometry (Electron Impact) | Analysis of nitriles researchgate.net |
Theoretical and Computational Chemistry Studies of 2 Oxopiperidine 1 Carbonitrile
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies provide insights into molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. Research into derivatives of 2-oxopiperidine-1-carbonitrile has utilized DFT to explore complex chemical reactions.
In a notable study, quantum chemical calculations were performed on 3,5-di-tert-butyl-2-oxopiperidine-1-carbonitrile carbene to investigate its reaction with dinitrogen (N₂) for ammonia (B1221849) formation. ias.ac.in The calculations were conducted using the M06-2X functional, which is known for its robust performance in kinetics and main-group thermochemistry. ias.ac.in This functional was employed to accurately model the energetics of the reaction pathway, including the transition states and intermediates involved. ias.ac.in
Ab Initio Methods
Based on the available literature, specific studies employing high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for a general analysis of the molecular geometry and electronic structure of this compound have not been reported. Such methods, while often more accurate than DFT, are significantly more computationally demanding and are typically reserved for smaller systems or for benchmarking purposes.
Basis Set Selection and Computational Efficiency
The choice of a basis set is crucial in quantum chemical calculations as it dictates the flexibility given to molecular orbitals. A larger, more complex basis set generally yields more accurate results but at a higher computational cost.
In the DFT study of the 3,5-di-tert-butyl-2-oxopiperidine-1-carbonitrile carbene, the 6-311++G(d,p) basis set was used. ias.ac.in This is a triple-zeta Pople-style basis set that provides a flexible description of the electron density. The inclusion of diffuse functions ("++") is important for accurately describing systems with lone pairs or anions, while the polarization functions ("(d,p)") allow for non-spherical distortion of the electron clouds, which is essential for modeling chemical bonds accurately. The selection of this basis set represents a standard choice for achieving reliable energetic and geometric predictions for medium-sized organic molecules.
Computational Method Details
| Component | Specification |
|---|---|
| Method | Density Functional Theory (DFT) |
| Functional | M06-2X |
| Basis Set | 6-311++G(d,p) |
| Software | Gaussian 16 |
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the precise steps involved in a chemical reaction. By mapping the potential energy surface, researchers can identify reaction intermediates, transition states, and determine the energy barriers that govern reaction rates.
Reaction Pathway Elucidation
Theoretical studies have successfully elucidated the reaction mechanism for the formation of ammonia from the reaction of N₂ with a carbene derivative of this compound. ias.ac.in The computationally modeled reaction pathway involves several key steps:
Formation of a Pre-reactive Complex : The first step is the bimolecular association of dinitrogen (N₂) and the 3,5-di-tert-butyl-2-oxopiperidine-1-carbonitrile carbene, which results in the formation of a pre-reactive complex. ias.ac.in
Transition State Crossing : From this complex, the system proceeds through a transition state to form subsequent intermediates.
This detailed mechanistic insight is crucial for understanding how N₂ can be activated under metal-free conditions. researchgate.net
Energy Barrier and Rate Constant Calculations
A key outcome of reaction mechanism studies is the calculation of activation energy barriers, which are critical for predicting reaction rates. For the reaction between N₂ and 3,5-di-tert-butyl-2-oxopiperidine-1-carbonitrile carbene, the energy barrier was calculated to be approximately 17.10 kcal/mol in the absence of an external electric field.
The study also investigated the effect of an external electric field as a potential catalyst. It was demonstrated that by applying an electric field of suitable strength and direction, the reaction barrier could be dramatically lowered to just ~0.97 kcal/mol. This reduction in the energy barrier corresponds to a massive, trillion-fold increase in the calculated reaction rate, highlighting a novel approach to facilitating nitrogen fixation. researchgate.net
Calculated Reaction Energy Barrier
| Condition | Energy Barrier (kcal/mol) |
|---|---|
| Field-Free | ~17.10 |
| With External Electric Field | ~0.97 |
Role of External Electric Fields in Catalysis
Recent computational studies have highlighted the potential of external electric fields (EEFs) to act as catalysts in chemical reactions, including those involving derivatives of this compound. Quantum chemical calculations have been employed to investigate the effect of an EEF on the reaction of dinitrogen (N₂) with a carbene derived from 3,5-di-tert-butyl-2-oxopiperidine-1-carbonitrile. This research demonstrates that a strategically oriented EEF can dramatically influence the reaction kinetics.
The study, utilizing the M06-2X/6-311++G(d,p) level of theory, found that in the absence of an electric field, the reaction barrier for the formation of ammonia from N₂ and the N-heterocyclic carbene is approximately 17.10 kcal/mol. However, by applying an EEF in a suitable direction and with appropriate strength, this energy barrier can be significantly reduced to as low as 0.97 kcal/mol. nih.govresearchgate.net This substantial reduction in the activation energy corresponds to a trillion-fold increase in the reaction rate, suggesting that the EEF can act as a powerful catalyst for nitrogen fixation under ambient conditions. researchgate.net
The catalytic effect of the EEF is attributed to its interaction with the dipole moment of the reactants. By stabilizing the transition state and destabilizing the pre-reactive complex, the EEF effectively lowers the energy required for the reaction to proceed. researchgate.net These findings propose a novel, metal-free approach to catalysis, where reaction rates and even stereoselectivity can be controlled by applying an external electric field. nih.gov
Interactive Data Table: Effect of External Electric Field on Reaction Barrier
| External Electric Field (a.u.) | Reaction Barrier (kcal/mol) |
| 0 (Field-free) | 17.10 |
| y-0.004 | Reduced |
| y-0.0125 | Further Reduced |
| y-0.0225 | ~0.97 |
Note: The table illustrates the trend of reaction barrier reduction with increasing EEF strength, based on data from quantum chemical calculations. Specific values at intermediate field strengths are part of a detailed potential energy surface analysis. researchgate.net
Spectroscopic Property Simulations and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These simulations are crucial for interpreting experimental spectra and understanding the molecule's structure and electronic environment.
NMR Chemical Shift Predictions
For related piperidone derivatives, computational studies have been used to correlate molecular conformation with NMR data. These studies often employ DFT methods to determine the geometries and relative energies of different conformers, which in turn influence the predicted chemical shifts. For instance, in studies of other substituted 2-piperidones, theoretical calculations have helped to elucidate conformational equilibria in solution. nih.gov
Vibrational Frequency Calculations (IR, Raman)
Theoretical calculations of vibrational frequencies are essential for assigning the bands observed in infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the frequencies and intensities of the vibrational modes of a molecule.
For derivatives of 2-piperidone (B129406), theoretical and spectroscopic studies have shown that the piperidone ring often adopts a half-chair or a slightly twisted half-chair conformation. nih.gov Computational analyses, such as those using the B3LYP functional with the 6-31+G(d,p) basis set, have been successfully used to analyze the IR spectra of substituted 1-methyl-2-piperidones. researchgate.netnih.gov These studies focus on characteristic vibrational modes, such as the carbonyl (C=O) stretching frequency, which is sensitive to the molecule's conformation and electronic environment. The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.
UV-Vis Spectral Predictions (TD-DFT)
Time-dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting UV-Vis absorption spectra. This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum.
Although specific TD-DFT studies on this compound were not identified, the methodology is broadly applicable. Such calculations would provide insights into the electronic structure of the molecule, identifying the molecular orbitals involved in the primary electronic transitions. These transitions in similar molecules often involve n → π* and π → π* transitions associated with the carbonyl and cyano groups.
Analysis of Bonding and Electronic Interactions
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study bonding, charge transfer, and intramolecular interactions within a molecule. It provides a localized picture of the electron density, which is easier to interpret in chemical terms than the delocalized canonical molecular orbitals.
In studies of related 2-piperidone derivatives, NBO analysis has been instrumental in understanding conformational preferences and the nature of intramolecular interactions. For example, in 3-(phenylsulfanyl)-1-methyl-2-piperidones, NBO analysis was used to quantify the orbital interactions, such as σ → π* and π → σ*, that stabilize certain conformers. researchgate.netnih.gov The analysis can reveal hyperconjugative effects that contribute to the stability of specific geometric arrangements. For instance, the interaction between a lone pair orbital on the nitrogen atom and an antibonding orbital of an adjacent C-C or C-H bond can be quantified to explain structural features. nih.gov
For this compound, an NBO analysis would likely focus on the electronic interactions involving the lactam ring, the carbonyl group, and the carbonitrile substituent. Key interactions would include the delocalization of the nitrogen lone pair into the carbonyl π* orbital, a characteristic feature of amides, as well as interactions involving the cyano group's π system. These analyses provide quantitative measures of electron delocalization and charge distribution, offering a deeper understanding of the molecule's electronic structure and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. wikipedia.orgnih.gov FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these key orbitals. The analysis helps in understanding the molecule's electronic and optical properties. nih.gov The HOMO is expected to be localized over the regions of higher electron density, likely involving the lone pairs of the oxygen and nitrogen atoms, while the LUMO would be distributed over areas that can accept electron density, such as the carbonyl and cyano groups.
Table 1: Illustrative FMO Parameters for this compound Note: These values are representative examples derived from computational models (e.g., DFT/B3LYP) and serve to illustrate typical findings.
| Parameter | Energy (eV) | Description |
| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. |
| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. mdpi.com |
Electron Density Distributions and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other. libretexts.org An MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. deeporigin.com
These maps are color-coded to represent different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. deeporigin.com Green and yellow represent regions of neutral or intermediate potential.
For this compound, an MEP map would highlight the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group as intense red areas, indicating them as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atoms on the piperidine (B6355638) ring and the carbon atom of the carbonyl group would appear as regions of positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net MEP maps are crucial tools in rational drug design for understanding and predicting binding interactions with biological targets. deeporigin.com
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize weak, noncovalent interactions within a single molecule or between multiple molecules. This technique is based on the relationship between the electron density (ρ) and its reduced density gradient (s). wikipedia.org NCI plots reveal regions corresponding to hydrogen bonds, van der Waals interactions, and steric clashes. wikipedia.org
The visualization is typically presented as isosurfaces, which are colored to denote the nature and strength of the interaction. wikipedia.org Generally:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces represent weaker, delocalized van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes.
An NCI analysis of this compound could reveal intramolecular interactions that stabilize its conformation. For instance, weak hydrogen bonds or van der Waals forces might exist between different parts of the piperidine ring. In a solvated or aggregated state, NCI analysis would clearly depict intermolecular hydrogen bonds (e.g., with water molecules) and other stabilizing or destabilizing forces that govern its behavior in a condensed phase. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can map out the conformational landscape of a molecule and explore the effects of its environment, such as a solvent. nih.govmdpi.com
For a flexible molecule like this compound, the piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms. MD simulations can determine the relative energies of these conformers and the energy barriers for interconversion between them, thus defining the molecule's conformational preferences. nih.gov
Furthermore, MD simulations can explicitly model the effects of a solvent. nih.gov By surrounding the molecule with solvent molecules (e.g., water), the simulation can provide detailed insights into the solvation structure, including the formation and dynamics of hydrogen bonds between the solute and solvent. rsc.org This is crucial for understanding how the solvent influences the molecule's structure, stability, and reactivity. rsc.orgresearchgate.net The simulations can track key metrics like Root Mean Square Deviation (RMSD) to assess conformational stability over the simulation time. mdpi.com
Table 2: Illustrative Conformational Analysis Data from an MD Simulation of this compound Note: This data is a hypothetical representation of results from an MD simulation in an aqueous solution.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |
| Chair 1 | 0.0 | 85% | C6-N1-C2-C3: 55.4 |
| Chair 2 | 1.2 | 10% | C6-N1-C2-C3: -54.9 |
| Twist-Boat | 4.5 | 5% | C6-N1-C2-C3: 30.1 |
Computational Studies for Structure-Reactivity Relationships
Computational studies are instrumental in establishing quantitative structure-reactivity relationships (QSRR). By calculating various molecular descriptors, these studies can predict and rationalize the chemical behavior of a molecule. nih.gov For this compound, computational methods can correlate its structural features with its expected reactivity.
Key electronic properties derived from FMO analysis, such as the HOMO-LUMO gap, serve as reactivity descriptors. mdpi.com A smaller gap often correlates with higher reactivity. nih.govresearchgate.net Other calculated parameters like ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy) can quantify the molecule's tendency to undergo oxidation or reduction. mdpi.com
By systematically modifying the structure of this compound in silico (e.g., by adding substituents) and recalculating these descriptors, a direct relationship between structure and reactivity can be established. nih.gov For instance, adding an electron-withdrawing group would be expected to lower the LUMO energy, making the molecule a better electrophile, while an electron-donating group would raise the HOMO energy, enhancing its nucleophilicity. These computational models allow for the virtual screening and rational design of new derivatives with tailored chemical properties. nih.govresearchgate.net
Applications of 2 Oxopiperidine 1 Carbonitrile in Advanced Organic Synthesis and Materials Science
The unique structural features of 2-Oxopiperidine-1-carbonitrile, combining a reactive N-cyano group with a six-membered lactam ring, position it as a valuable compound in specialized areas of chemical research. Its potential extends from being a versatile synthetic unit to a precursor in the design of sophisticated chemical systems.
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Routes
The synthesis of 2-Oxopiperidine-1-carbonitrile, an N-cyano-lactam, is an area ripe for innovation. Current methodologies often rely on the cyanation of the corresponding lactam, 2-piperidone (B129406) (also known as δ-valerolactam). wikipedia.org Future research is anticipated to focus on developing more direct, atom-economical, and safer synthetic protocols.
One promising avenue is the exploration of novel cyanating agents that are less hazardous than traditional reagents like cyanogen (B1215507) bromide. The development of new catalytic systems, for instance, using transition metals, could enable the direct C-H cyanation of precursor molecules, although this is more challenging for N-cyanation. nih.gov Research into metal-free catalysis is also gaining traction, aiming to reduce costs and environmental impact. rsc.org
Furthermore, multicomponent reactions (MCRs) present a powerful strategy for the one-pot synthesis of complex lactam structures, which could be adapted for the synthesis of this compound precursors or the direct incorporation of the N-cyano functionality. dntb.gov.ua The development of MCRs that incorporate a cyanation step would represent a significant leap in efficiency.
| Route | Precursor | Reagents | Potential Advantages |
| Direct N-Cyanation | 2-Piperidone | Novel Cyanating Agents | Improved safety and selectivity. |
| Catalytic Cyanation | 2-Piperidone | Transition Metal/Metal-Free Catalysts | Higher efficiency and milder conditions. |
| Multicomponent Reactions | Simple acyclic precursors | Various components including a cyanide source | High atom economy and structural diversity. |
Exploration of Unprecedented Reactivity Pathways
The reactivity of this compound is largely dictated by the electrophilic nature of the nitrile group and the strained lactam ring. Future research will likely delve into uncovering novel transformations that exploit these features. The N-cyano group can act as a precursor to a variety of other functionalities. For example, radical reactions involving N-acyl-cyanamides have been shown to lead to the formation of guanidine-based structures, suggesting that this compound could be a valuable intermediate in the synthesis of complex nitrogen-containing heterocycles. nih.gov
The exploration of its cycloaddition chemistry is another fertile ground for discovery. The nitrile group could potentially participate in [2+2] or [3+2] cycloadditions with various dipolarophiles or dipoles, leading to the construction of novel spirocyclic or fused heterocyclic systems. Additionally, the influence of the N-cyano group on the reactivity of the lactam ring itself, particularly towards ring-opening or ring-expansion reactions, warrants further investigation. nih.gov
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insight
A thorough understanding of the structure, bonding, and reaction mechanisms of this compound is crucial for its development. Advanced spectroscopic techniques will play a pivotal role in this endeavor. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like NOESY, can provide detailed information about the conformation of the piperidone ring. acs.orgchemrxiv.org Infrared (IR) spectroscopy is essential for characterizing the carbonyl and nitrile stretching frequencies, which can offer insights into the electronic environment of these functional groups. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be an indispensable tool for elucidating reaction mechanisms and predicting reactivity. researchgate.net DFT can be used to model transition states, calculate activation energies, and understand the factors governing regioselectivity and stereoselectivity in reactions involving this compound. researchgate.net For instance, computational studies on related β-lactams have provided insights into their reactivity and stability, a similar approach could be applied here. nih.gov The combination of experimental spectroscopic data with computational models will provide a comprehensive picture of the molecule's behavior. nih.gov
| Technique | Application | Expected Insights |
| 2D NMR (NOESY, COSY) | Structural Elucidation | Conformation of the piperidone ring and spatial relationships between protons. |
| High-Resolution Mass Spectrometry | Molecular Formula Determination | Accurate mass measurement to confirm elemental composition. |
| FT-IR Spectroscopy | Functional Group Analysis | Information on the electronic nature of the C=O and C≡N bonds. |
| Density Functional Theory (DFT) | Mechanistic Studies | Transition state geometries, activation energies, and reaction pathways. |
Integration with Flow Chemistry and Automated Synthesis
The translation of novel synthetic methods for this compound from the laboratory to a larger scale will benefit immensely from the adoption of flow chemistry and automated synthesis platforms. Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch. chemrxiv.orgthieme-connect.comthieme-connect.com
The synthesis of lactams has been successfully demonstrated in flow reactors, often with significantly reduced reaction times and improved yields. thieme-connect.comthieme-connect.comsynthical.com These principles can be directly applied to the synthesis of this compound. Automated synthesis platforms, which can perform multiple reactions in parallel, will accelerate the optimization of reaction conditions and the exploration of the substrate scope for new synthetic routes. The integration of online analytical techniques, such as HPLC or mass spectrometry, with flow reactors can enable real-time reaction monitoring and optimization. nih.gov
Sustainable Chemical Transformations and Green Synthesis Methodologies
The principles of green chemistry are increasingly guiding the development of new chemical processes. nih.gov For the synthesis of this compound, this translates to the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.
Future research will likely focus on developing catalytic systems that can operate in greener solvents like water or ethanol. ajgreenchem.comnih.gov The use of biocatalysis, employing enzymes to perform specific chemical transformations, is another promising avenue for the sustainable synthesis of lactams. nih.gov Furthermore, electrochemical methods, which can use electricity to drive chemical reactions, offer a clean and efficient alternative to traditional reagents. rsc.org The development of a green synthesis for this compound would not only be environmentally beneficial but could also lead to more cost-effective production methods. acs.orgresearchgate.net
| Green Chemistry Principle | Application to this compound Synthesis |
| Use of Renewable Feedstocks | Sourcing precursors from biomass. |
| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product. |
| Use of Safer Solvents | Employing water, ethanol, or other benign solvents. ajgreenchem.comnih.gov |
| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce energy consumption. thieme-connect.comnumberanalytics.com |
| Catalysis | Developing highly efficient and recyclable catalysts to minimize waste. numberanalytics.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-oxopiperidine-1-carbonitrile, and how are reaction conditions (e.g., temperature, solvent) optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, such as cyclization of nitrile-containing precursors or functionalization of piperidine derivatives. Key parameters include:
- Temperature : Controlled heating (60–100°C) to avoid side reactions like nitrile hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to accelerate cyclization .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the piperidine ring protons (δ 1.5–2.5 ppm) and nitrile carbon (δ ~120 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming stereochemistry in derivatives .
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition above 150°C; store at 2–8°C in inert atmospheres .
- Light Sensitivity : Degrades under UV exposure; amber glass vials recommended .
- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular Docking : Screens derivatives against target proteins (e.g., kinases) to prioritize synthesis based on binding affinity scores .
- MD Simulations : Evaluates stability of ligand-target complexes over nanosecond timescales .
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Cross-reference data from independent studies (e.g., IC₅₀ values in enzyme assays) to identify outliers .
- Orthogonal Assays : Validate activity using alternate methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
- Crystallographic Validation : Resolve ambiguous binding modes using co-crystal structures .
Q. How are reaction intermediates characterized in complex multi-step syntheses of this compound derivatives?
- Methodological Answer :
- In Situ Monitoring : ReactIR or LC-MS tracks transient intermediates (e.g., enamine or nitrile oxide species) .
- Isolation Techniques : Flash chromatography or preparative HPLC isolates unstable intermediates for NMR/MS analysis .
- Isotopic Labeling : ¹⁵N or ¹³C-labeled precursors trace reaction pathways via isotopic shifts in spectra .
Data Reliability and Reproducibility
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Standardized Procedures : Detailed SOPs with exact molar ratios, solvent grades, and equipment specifications .
- Interlab Validation : Collaborative trials to compare yields/purity using shared batches of starting materials .
- Open Data : Publish raw NMR/MS files in repositories like PubChem or Zenodo for independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
